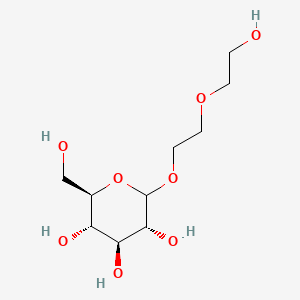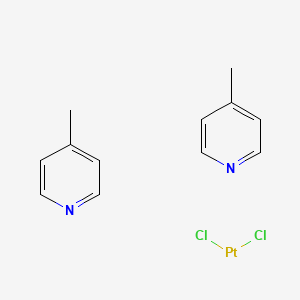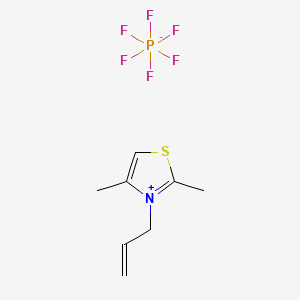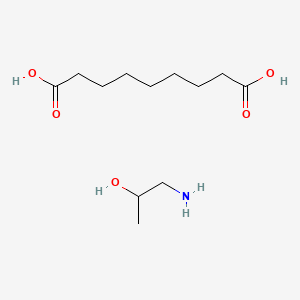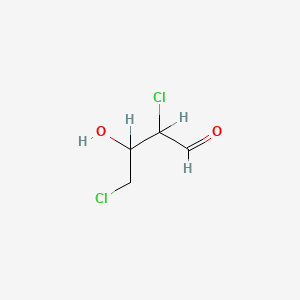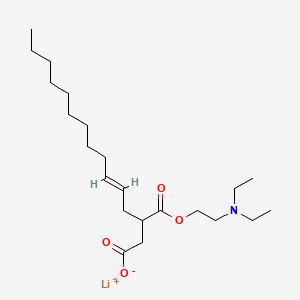![molecular formula C31H32O2 B12662520 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] CAS No. 26292-69-3](/img/structure/B12662520.png)
2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol]: is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] typically involves the condensation of 6-(1-phenylethyl)-P-cresol with formaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the phenolic hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is used as a stabilizer in polymers and resins to prevent oxidative degradation. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may have implications in preventing cellular damage caused by oxidative stress.
Medicine: While not widely used in medicine, its antioxidant properties are of interest in the development of therapeutic agents aimed at mitigating oxidative damage in various diseases.
Industry: The compound is extensively used in the rubber and plastic industries as an antioxidant to enhance the durability and longevity of products. It is also used in the production of lubricants and fuels to prevent oxidation.
Mechanism of Action
The antioxidant activity of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals. This donation stabilizes the free radicals, preventing them from causing further oxidative damage. The compound’s structure allows it to effectively scavenge free radicals and terminate chain reactions that lead to oxidation.
Comparison with Similar Compounds
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,4-Bis(α,α-dimethylbenzyl)phenol
Comparison:
- 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is unique due to its specific phenylethyl substituents, which enhance its antioxidant properties compared to other similar compounds.
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol] has tert-butyl groups instead of phenylethyl groups, which may affect its solubility and reactivity.
- 2,4-Bis(α,α-dimethylbenzyl)phenol has a different substitution pattern, which can influence its antioxidant efficiency and application scope.
This detailed article provides a comprehensive overview of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
26292-69-3 |
|---|---|
Molecular Formula |
C31H32O2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]methyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C31H32O2/c1-20-15-26(30(32)28(17-20)22(3)24-11-7-5-8-12-24)19-27-16-21(2)18-29(31(27)33)23(4)25-13-9-6-10-14-25/h5-18,22-23,32-33H,19H2,1-4H3 |
InChI Key |
CKARBJATRQVWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)CC3=C(C(=CC(=C3)C)C(C)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



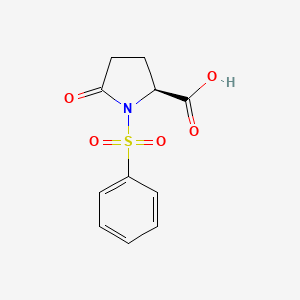
![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
